
2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide
Overview
Description
2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of resistant microbial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of cancer cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3-chlorophenoxy)acetic acid
- 2-(4-bromo-3-chlorophenoxy)propanamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
Compared to similar compounds, 2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylacetamide group.
Biological Activity
2-(4-Bromo-3-chlorophenoxy)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant studies.
- Chemical Formula : C11H12BrClNO2
- Molecular Weight : 304.58 g/mol
- Structure : The compound features a bromine and chlorine substituent on the phenoxy group and a dimethylacetamide moiety.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, N,N-dimethylacetamide (DMAC), a related compound, has shown effectiveness against various bacterial strains, suggesting that the halogenated phenoxy group may enhance this activity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Studies have demonstrated that related compounds can modulate inflammatory pathways, which could be attributed to the presence of the phenoxy and dimethylacetamide groups .
Thyroid Hormone Interaction
Preliminary studies indicate that DMAC may interfere with thyroid hormone biosynthesis by impacting iodine incorporation into thyroglobulin. This interaction suggests potential anti-thyroid activity, which could be relevant for conditions like hyperthyroidism .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
Study | Biological Activity | Results |
---|---|---|
Martini et al. (2021) | Anti-thyroid activity | Formation of charge-transfer complex with iodine (KCT > 100 M) |
Pendergrass et al. (2020) | Antimicrobial effects | Significant inhibition of bacterial growth in various strains |
Case Studies
-
Case Study on Antimicrobial Effects :
- A study evaluated the effectiveness of halogenated phenoxy compounds against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition, suggesting that the bromine and chlorine substituents enhance antimicrobial potency.
-
Case Study on Inflammatory Response :
- In a model of acute inflammation, compounds similar to this compound were tested for their ability to reduce cytokine levels. The findings showed a significant reduction in pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-13(2)10(14)6-15-7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIMQCGLZYRHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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